molecular formula C24H23FN2O5S B5024075 2-[N-(4-FLUOROPHENYL)2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE

2-[N-(4-FLUOROPHENYL)2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B5024075
M. Wt: 470.5 g/mol
InChI Key: SIPXTXUQNHFZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(4-FLUOROPHENYL)2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a benzodioxine ring, a sulfonamide group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-FLUOROPHENYL)2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxine Ring: This can be achieved through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzodioxine intermediate with a sulfonyl chloride in the presence of a base.

    Attachment of the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction.

    Final Coupling with the Acetamide Moiety: The final step involves coupling the intermediate with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-FLUOROPHENYL)2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or reduce the benzodioxine ring.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[N-(4-FLUOROPHENYL)2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 2-[N-(4-FLUOROPHENYL)2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE
  • N-(4-FLUOROPHENYL)-2-HYDROXY-N-ISOPROPYLACETAMIDE

Uniqueness

2-[N-(4-FLUOROPHENYL)2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE is unique due to the presence of both the benzodioxine ring and the sulfonamide group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5S/c25-19-6-8-20(9-7-19)27(17-24(28)26-13-12-18-4-2-1-3-5-18)33(29,30)21-10-11-22-23(16-21)32-15-14-31-22/h1-11,16H,12-15,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPXTXUQNHFZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.